molecular formula C17H15NO B1247366 5-(2-Phenylethyl)-8-quinolinol

5-(2-Phenylethyl)-8-quinolinol

Cat. No. B1247366
M. Wt: 249.31 g/mol
InChI Key: BQZMRISVTJDRJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-phenylethyl)-8-quinolinol is a stilbenoid.

Scientific Research Applications

Polymer Nanocomposites

5-(2-Methacryloylethyloxymethyl)-8-quinolinol, a derivative of 5-(2-Phenylethyl)-8-quinolinol, has been utilized in the fabrication of white light emitting polymer nanocomposites. These nanocomposites exhibit efficient white light emission, with a significant charge transfer observed in the system from photoexcited metalloquinolates to nanocrystals (Liu et al., 2013).

Organotin Complexes

The compound has been involved in forming organotin complexes, which are significant in various chemical applications. For instance, 5-Phenylazo-8-quinolinol forms di/tri-organotin complexes, highlighting the versatility of this chemical in forming different types of complexes (Baul et al., 1983).

Organoboron Complexes

Synthesis of luminescent organoboron complexes featuring substituted 8-quinolinolates, including derivatives of 5-(2-Phenylethyl)-8-quinolinol, demonstrates the application of these compounds in developing materials with unique electronic and electroluminescent properties (Kappaun et al., 2006).

Antimicrobial Metal Chelates

Derivatives of 5-(2-Phenylethyl)-8-quinolinol have been used to synthesize metal chelates with antimicrobial properties. This application is crucial in the development of new antimicrobial agents and understanding the interaction between metal ions and organic molecules (Patel & Vohra, 2006).

Sulfonamide Derivatives

The use of 5-Sulfonyl-8-quinolinol for synthesizing various derivatives points to its role in producing biologically active heterocycles. These compounds have potential uses as bactericides, fungicides, and bioregulators (Hafez et al., 1994).

Extraction and Preconcentration

8-Quinolinol and its derivatives, including those related to 5-(2-Phenylethyl)-8-quinolinol, have been used in the preconcentration and determination of rare earth elements. This application is crucial in analytical chemistry, especially in the context of x-ray fluorescence spectrometry (Masi & Olsina, 1993).

Cancer Research

Derivatives of 5-(2-Phenylethyl)-8-quinolinol have been identified as inhibitors of the MDM2-p53 interaction, which is a significant target in cancer research. This discovery opens up potential avenues for developing new cancer therapies (Lu et al., 2006).

Main-Chain-Type Quinolinol Polymers

The preparation of main-chain-type polymers of 8-quinolinol, related to 5-(2-Phenylethyl)-8-quinolinol, illustrates its application in creating novel polymers with distinct photoluminescent properties. This is significant for material science, particularly in the development of new photoluminescent materials (Iijima & Yamamoto, 2004).

properties

Product Name

5-(2-Phenylethyl)-8-quinolinol

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

5-(2-phenylethyl)quinolin-8-ol

InChI

InChI=1S/C17H15NO/c19-16-11-10-14(15-7-4-12-18-17(15)16)9-8-13-5-2-1-3-6-13/h1-7,10-12,19H,8-9H2

InChI Key

BQZMRISVTJDRJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=C3C=CC=NC3=C(C=C2)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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